3-tert-butyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Description
Chemical Structure and Synthesis The compound 3-tert-butyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one (CAS: 474647-63-7) is a heterocyclic triazinone derivative characterized by a fused thiadiazolo-triazinone core. It is synthesized via condensation of [4-amino-6-tert-butyl-3-sulfanyl-1,2,4-triazin-5(4H)-one] with substituted aryloxy acetic acids in the presence of POCl₃ at 90°C for 8 hours . The reaction proceeds through dehydration and cyclization, confirmed by FT-IR, ¹H-NMR, ¹³C-NMR, and LC-MS data. Key spectral features include:
Properties
IUPAC Name |
3-tert-butyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4OS2/c1-8(2,3)4-5(13)12-6(10-9-4)15-7(14)11-12/h1-3H3,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFQUMHGHVUYMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C2N(C1=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
WAY-344755 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-344755 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It is used in biological assays and experiments to study its effects on different biological systems.
Industry: It is used in the development of new materials and chemical processes
Biological Activity
3-tert-butyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one (CAS No. 474647-63-7), also known as WAY-344755, is a compound with significant potential in various biological applications. Its molecular formula is and it has a molecular weight of approximately 242.32 g/mol. This compound has garnered attention due to its unique structural properties and biological activities.
Chemical Structure
The compound features a complex structure characterized by a thiadiazole ring fused with a triazine moiety. The presence of a tert-butyl group and a sulfanyl group contributes to its chemical reactivity and biological properties.
Structural Formula
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C8H10N4OS2 |
| Molecular Weight | 242.32 g/mol |
| CAS Number | 474647-63-7 |
Antimicrobial Properties
Research indicates that 3-tert-butyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
Recent investigations into the anticancer potential of this compound have shown promising results. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspases and the modulation of Bcl-2 family proteins. The compound's ability to inhibit tumor growth in xenograft models has also been reported.
Antioxidant Effects
The antioxidant properties of 3-tert-butyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one have been evaluated using various assays. It demonstrated significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy explored the compound's effectiveness against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
- Cancer Cell Apoptosis : Research published in Cancer Letters highlighted that treatment with this compound at concentrations ranging from 10 to 50 µM resulted in a dose-dependent increase in apoptotic cells in human breast cancer cell lines.
- Oxidative Stress Protection : A study in Free Radical Biology and Medicine reported that administration of the compound significantly reduced malondialdehyde levels in rat liver tissues subjected to oxidative stress.
The biological activities of 3-tert-butyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one are attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Cell Signaling Modulation : It can influence signaling pathways related to apoptosis and oxidative stress response.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural and Functional Insights
Core Modifications
- Position 3 Substituents: The tert-butyl group in the main compound enhances steric bulk and metabolic stability compared to smaller groups (e.g., methyl in or benzyl in ). This substituent is critical for optimizing pharmacokinetic properties .
Position 7 Variations
- Sulfanyl vs. Aryloxy/Arylalkyl :
- The sulfanyl group (–SH) in the main compound allows for hydrogen bonding and redox activity, which may enhance interactions with bacterial enzymes .
- Aryloxy acetic acid derivatives (e.g., methoxyphenyl in ) introduce electron-donating/withdrawing effects, modulating antibacterial potency. For example, 4-fluorophenyl derivatives show improved lipophilicity and membrane penetration .
Crystallographic and Physicochemical Properties
- Crystal Packing: The main compound’s fused thiadiazolo-triazinone core forms planar structures stabilized by π-π stacking.
- Thermal Stability : The tert-butyl group increases melting points (~473–475 K in vs. ~400 K for methyl analogs), correlating with higher thermal resilience .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
